molecular formula C10H17F3N2O3 B14169650 Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate CAS No. 305865-06-9

Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate

Cat. No.: B14169650
CAS No.: 305865-06-9
M. Wt: 270.25 g/mol
InChI Key: GTNNLYUVCAMUEI-UHFFFAOYSA-N
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Description

Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate is a synthetic organic compound with the molecular formula C10H17F3N2O3. It is known for its unique chemical structure, which includes a trifluoromethyl group, an acetamido group, and an isopropylamino group.

Preparation Methods

The synthesis of Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate typically involves multiple steps. One common synthetic route starts with the reaction of ethyl 2-bromo-3,3,3-trifluoropropionate with isopropylamine to form ethyl 2-(isopropylamino)-3,3,3-trifluoropropionate. This intermediate is then reacted with acetic anhydride to introduce the acetamido group, resulting in the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the acetamido group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the acetamido group to an amine.

    Substitution: The trifluoromethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.

Scientific Research Applications

Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate has several scientific research applications:

    Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is used to study the effects of trifluoromethyl-containing compounds on biological systems. It is also used as a probe to investigate enzyme-substrate interactions.

    Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate involves its interaction with specific molecular targets. The trifluoromethyl group in this compound is known to enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects. The acetamido and isopropylamino groups also play a role in the compound’s mechanism of action by influencing its solubility, stability, and overall pharmacokinetic properties .

Comparison with Similar Compounds

Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propionate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

CAS No.

305865-06-9

Molecular Formula

C10H17F3N2O3

Molecular Weight

270.25 g/mol

IUPAC Name

ethyl 2-acetamido-3,3,3-trifluoro-2-(propan-2-ylamino)propanoate

InChI

InChI=1S/C10H17F3N2O3/c1-5-18-8(17)9(10(11,12)13,14-6(2)3)15-7(4)16/h6,14H,5H2,1-4H3,(H,15,16)

InChI Key

GTNNLYUVCAMUEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(C)C)NC(=O)C

solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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